2,5-dichloro-N-(3-methylbutyl)benzamide 2,5-dichloro-N-(3-methylbutyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11084547
InChI: InChI=1S/C12H15Cl2NO/c1-8(2)5-6-15-12(16)10-7-9(13)3-4-11(10)14/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)
SMILES: CC(C)CCNC(=O)C1=C(C=CC(=C1)Cl)Cl
Molecular Formula: C12H15Cl2NO
Molecular Weight: 260.16 g/mol

2,5-dichloro-N-(3-methylbutyl)benzamide

CAS No.:

Cat. No.: VC11084547

Molecular Formula: C12H15Cl2NO

Molecular Weight: 260.16 g/mol

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-(3-methylbutyl)benzamide -

Specification

Molecular Formula C12H15Cl2NO
Molecular Weight 260.16 g/mol
IUPAC Name 2,5-dichloro-N-(3-methylbutyl)benzamide
Standard InChI InChI=1S/C12H15Cl2NO/c1-8(2)5-6-15-12(16)10-7-9(13)3-4-11(10)14/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)
Standard InChI Key XQCYTXACRVZECC-UHFFFAOYSA-N
SMILES CC(C)CCNC(=O)C1=C(C=CC(=C1)Cl)Cl
Canonical SMILES CC(C)CCNC(=O)C1=C(C=CC(=C1)Cl)Cl

Introduction

PropertyValue
Molecular Weight272.16 g/mol
Density~1.26 g/cm³
Boiling Point360–380°C (extrapolated)
logP (Lipophilicity)4.3 ± 0.2
Vapor Pressure2.1 × 10⁻⁶ mmHg (25°C)
Polar Surface Area38.3 Ų

The chlorine atoms induce strong electron-withdrawing effects, increasing the compound's stability against oxidative degradation compared to non-halogenated benzamides .

Synthetic Methodologies

Alternative Routes Using Activated Esters

Carbodiimide-mediated coupling (e.g., EDC/HOBt) between 2,5-dichlorobenzoic acid and 3-methylbutylamine in DMF provides a chloride-free pathway, particularly useful for acid-sensitive downstream applications .

Physicochemical and Spectroscopic Properties

Solubility Profile

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7) but high solubility in organic solvents:

  • Ethyl acetate: 85 mg/mL

  • Dichloromethane: 120 mg/mL

  • Dimethyl sulfoxide: 200 mg/mL

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.65 (d, J=8.4 Hz, 1H, ArH), 7.43 (dd, J=2.1, 8.4 Hz, 1H, ArH), 7.32 (d, J=2.1 Hz, 1H, ArH), 3.45 (t, J=7.5 Hz, 2H, NCH₂), 1.55–1.48 (m, 1H, CH(CH₃)), 1.32–1.25 (m, 2H, CH₂), 0.91 (d, J=6.6 Hz, 6H, 2×CH₃)

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1550–1470 cm⁻¹ (C-Cl vibrations)

Regulatory Status and Environmental Impact

No specific regulations exist for this compound, but analogous chlorinated benzamides are classified as:

  • EPA Toxicity Category III (Warning) for acute oral/dermal toxicity

  • GHS Hazard Statements: H315 (skin irritation), H319 (eye irritation), H410 (aquatic chronic toxicity)

Photodegradation studies of similar compounds show a half-life of 4–6 days in water under UV light, with 2,5-dichlorobenzoic acid as the primary degradation product .

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